Loline
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Overview
Description
Loline is a bioactive natural product belonging to the class of 1-aminopyrrolizidines. These compounds are produced by grasses infected with endophytic fungal symbionts of the genus Epichloë. This compound alkaloids are known for their insecticidal and insect-deterrent properties, which help protect the host plants from herbivorous insects. The basic structure of this compound includes a saturated pyrrolizidine ring, a primary amine at the C-1 carbon, and an internal ether bridge between the C-2 and C-7 carbons .
Preparation Methods
Loline alkaloids can be synthesized through various methods. One efficient synthetic route involves asymmetric total synthesis, incorporating steps such as Sharpless epoxidation, Grubbs olefin metathesis, and transannular aminobromination. This method is marked by high chemo- and stereoselectivity and provides access to several members of the this compound alkaloid family . Industrial production of this compound alkaloids primarily relies on the symbiotic relationship between grasses and Epichloë fungi, where the fungi produce the alkaloids in the host plants .
Chemical Reactions Analysis
Loline undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives, such as N-formylthis compound and N-acetylthis compound.
Reduction: Reduction reactions can convert this compound derivatives back to their parent compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are various this compound derivatives with different substituents at the C-1 position .
Scientific Research Applications
Loline alkaloids have several scientific research applications:
Mechanism of Action
Loline alkaloids exert their effects primarily through their insecticidal and insect-deterrent properties. The mechanism involves disrupting the nervous system of insects, leading to paralysis and death. The molecular targets include nicotinic acetylcholine receptors, which are essential for neurotransmission in insects . The internal ether bridge in the this compound structure is crucial for its bioactivity, as it enhances the stability and effectiveness of the compound .
Comparison with Similar Compounds
Loline alkaloids are unique due to their internal ether bridge and the presence of a primary amine at the C-1 position. Similar compounds include:
Northis compound: A derivative of this compound with a similar structure but lacking certain substituents.
N-formylthis compound: A this compound derivative with a formyl group at the C-1 position.
N-acetylthis compound: A this compound derivative with an acetyl group at the C-1 position.
These compounds share similar insecticidal properties but differ in their chemical reactivity and stability. This compound’s unique structure and bioactivity make it a valuable compound for scientific research and practical applications .
Properties
Molecular Formula |
C8H14N2O |
---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
(1R,3S,7R,8R)-N-methyl-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-amine |
InChI |
InChI=1S/C8H14N2O/c1-9-7-6-4-10-3-2-5(11-6)8(7)10/h5-9H,2-4H2,1H3/t5-,6+,7-,8-/m0/s1 |
InChI Key |
OPMNROCQHKJDAQ-YWIQKCBGSA-N |
Isomeric SMILES |
CN[C@H]1[C@H]2CN3[C@H]1[C@@H](O2)CC3 |
Canonical SMILES |
CNC1C2CN3C1C(O2)CC3 |
Synonyms |
loline |
Origin of Product |
United States |
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